molecular formula C21H18N4O2 B2382493 N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2191267-41-9

N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2382493
CAS RN: 2191267-41-9
M. Wt: 358.401
InChI Key: LYJSYERHRUSPTC-UHFFFAOYSA-N
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Description

The compound “N-([3,3’-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide” is a complex organic molecule that contains a bipyridine moiety and an indole moiety . Bipyridines are important ligands in coordination chemistry, forming complexes with many transition metals . Indoles are a class of organic compounds that are widely distributed in the natural world and have significant biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the characteristic features of both bipyridines and indoles. Bipyridines are planar molecules with nitrogen atoms that can act as electron pair donors . Indoles have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the bipyridine and indole moieties. Bipyridines can act as bidentate ligands, forming complexes with transition metals . Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role .

Scientific Research Applications

Kinase Inhibition

Studies have identified compounds with structural similarities to N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide as potent and selective inhibitors of the Met kinase superfamily. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their potential in cancer therapy due to their favorable pharmacokinetic and safety profiles (G. M. Schroeder et al., 2009).

Coupling Reactions

The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids is a mild and efficient method for diverse product formation. This technique enables selective C-C and C-N bond formation, suggesting utility in synthesizing complex molecules for research applications (Jing Zheng, Yan Zhang, Sunliang Cui, 2014).

Anticancer Agents

N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been designed and synthesized as novel indole scaffolds targeting the epidemal growth factor receptor (EGFR), with potent anticancer activities against various cancer cell lines. This suggests the potential of related compounds in developing new anticancer agents (Z. Lan et al., 2017).

Non-Linear Optical (NLO) and Molecular Docking Studies

Compounds synthesized through water-mediated synthesis, including 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, have been characterized and investigated for NLO properties and molecular docking analyses. These studies suggest potential applications in designing materials with desired optical properties and understanding molecular interactions relevant to drug discovery (R. Jayarajan et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a ligand in coordination chemistry, it could interact with metal ions to form complexes . If it has biological activity, it could interact with various biological targets, but without specific studies, it’s hard to predict .

Future Directions

The future research directions for this compound could involve exploring its potential applications in areas such as coordination chemistry, materials science, or medicinal chemistry. Further studies could also focus on investigating its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

6-methoxy-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-27-18-5-4-15-8-20(25-19(15)9-18)21(26)24-11-14-7-17(13-23-10-14)16-3-2-6-22-12-16/h2-10,12-13,25H,11H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJSYERHRUSPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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